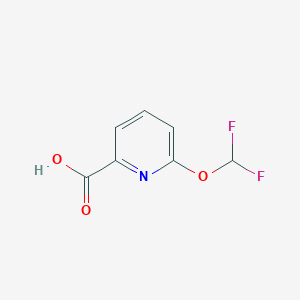

4-(Trifluoromethoxy)picolinic acid

Overview

Description

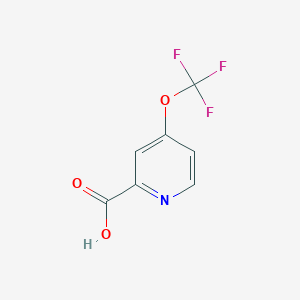

4-(Trifluoromethoxy)picolinic acid is a compound with the molecular formula C7H4F3NO3 . It is also known by other names such as 4-(TRIFLUOROMETHOXY)PYRIDINE-2-CARBOXYLIC ACID and CHEMBL4862174 . The molecular weight of this compound is 207.11 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 2-position and a trifluoromethoxy group at the 4-position . The InChI string for this compound is InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 207.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 2 . The exact mass of this compound is 207.01432748 g/mol .Scientific Research Applications

1. Optoelectronic Properties in Polymer Light-Emitting Devices

A study involving a derivative of picolinic acid highlighted its application in improving optoelectronic properties of iridium complexes used in polymer light-emitting devices. The modified iridium complex, integrating picolinic acid with an 1,3,4-oxadiazole unit, exhibited enhanced luminance efficiency and peak brightness in these devices, demonstrating the potential of picolinic acid derivatives in electronic applications (Xiao et al., 2009).

2. Antimicrobial Activities and DNA Interactions

Research on picolinic acid and its derivatives (including 4-methoxy-pyridine-2-carboxylic acid) revealed significant antibacterial and antifungal activities. These compounds were found to be very active against Gram-positive and Gram-negative bacteria. Additionally, their interactions with DNA were analyzed through molecular docking simulations, suggesting potential applications in antimicrobial research and therapy (Tamer et al., 2018).

3. Applications in Coordination Chemistry and Material Science

Various studies have utilized picolinic acid derivatives in coordination chemistry. These include the synthesis of proton transfer complexes containing picolinic acid derivatives, which were characterized for their potential in material sciences and as antioxidants (Ansari et al., 2016). Moreover, the use of picolinic acid derivatives in the synthesis of luminescent iridium(III) complexes for organic light-emitting diodes (OLEDs) has been demonstrated, showing their applicability in electronic and photonic devices (Cho et al., 2014).

4. Applications in Analytical Chemistry

Picolinic acid derivatives have been applied in analytical chemistry for the detection and quantification of metal ions. For instance, a study developed a colorimetric and ratiometric fluorescent probe based on an ester derived from picolinic acid for detecting Cu2+ ions in living cells (Chen et al., 2013).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethoxy)picolinic acid indicates that it is stable under normal conditions but incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties. Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers .

Mechanism of Action

Target of Action

Picolinic acid, a related compound, is known to interact with zinc finger proteins (zfps) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid, a structurally similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function

Biochemical Pathways

Picolinic acid, a related compound, is a metabolite of tryptophan and plays a key role in zinc transport . This suggests that 4-(Trifluoromethoxy)picolinic acid might also influence pathways related to zinc transport and tryptophan metabolism.

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo

properties

IUPAC Name |

4-(trifluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAYOGOEBFDHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)

![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)